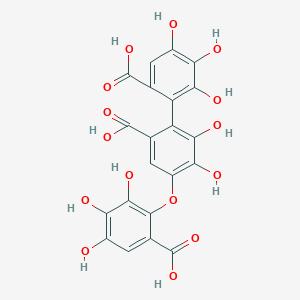
Valoneaic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valoneaic acid is a hydrolysable tannin, a type of polyphenolic compound. It is a component of some hydrolysable tannins such as mallojaponin. The compound is known for its complex structure, which includes multiple hydroxyl groups and carboxylic acid functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valoneaic acid can be synthesized through several chemical routes. One notable method involves the enantioselective synthesis of valoneic acid derivatives. This process typically requires specific catalysts and reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the heartwood of Shorea laevifolia and oak species like Quercus alba and Quercus robur. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Valoneaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl and carboxylic acid groups, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of valoneaic acid involves its interaction with specific molecular targets and pathways. For instance, this compound dilactone inhibits RNase L by acting as an ATP competitive inhibitor of the protein kinase CK2. This inhibition prevents the activation of RNase L, thereby reducing its antiviral activity . Additionally, this compound’s inhibitory effect on 5α-reductase involves binding to the enzyme’s active site, blocking its activity and affecting steroid metabolism .
Comparison with Similar Compounds
- Sanguisorbic acid
- Ellagic acid
- Gallic acid
These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities .
Properties
CAS No. |
517-54-4 |
|---|---|
Molecular Formula |
C21H14O15 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
2-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(15(27)12(7)24)11-5(20(32)33)3-9(14(26)16(11)28)36-18-6(21(34)35)2-8(23)13(25)17(18)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
RUOFGJLCWJUJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















